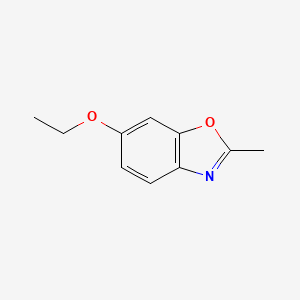

Benzoxazole, 6-ethoxy-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazole, 6-ethoxy-2-methyl-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have gained significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol for 6 hours at reflux .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficient reactions. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 6-ethoxy-2-methyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include thiourea, methyl chloroacetate, and various aldehydes and ketones. Reaction conditions often involve high temperatures (e.g., 200°C) and the use of solvents such as methanol .

Major Products Formed: The major products formed from these reactions include benzoxazole-2-thiol and its derivatives, which exhibit significant biological activities such as antimicrobial and anticancer effects .

Scientific Research Applications

Benzoxazole, 6-ethoxy-2-methyl-, has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing new drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .

In biology, benzoxazole derivatives are used to study cellular processes and metabolic pathways. Their ability to inhibit specific enzymes and proteins makes them useful in understanding disease mechanisms and developing targeted therapies .

In the industrial sector, benzoxazole derivatives are used as intermediates in the synthesis of other chemical compounds. Their stability and reactivity make them suitable for various industrial applications, including the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of benzoxazole, 6-ethoxy-2-methyl-, involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to form π-π stacking or π-cation interactions with host molecules. Additionally, the oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with biological targets .

Comparison with Similar Compounds

Benzoxazole, 6-ethoxy-2-methyl-, can be compared with other similar compounds such as benzisoxazole and benzimidazole. While all these compounds share a similar heterocyclic structure, benzoxazole derivatives are unique in their ability to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .

List of Similar Compounds:- Benzisoxazole

- Benzimidazole

- Benzothiazole

These compounds, like benzoxazole, are valuable in medicinal chemistry and have been extensively studied for their pharmacological properties .

Biological Activity

Benzoxazole derivatives, including 6-ethoxy-2-methyl-benzoxazole, have garnered significant attention due to their diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.

Overview of Benzoxazole Compounds

Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. Their structural versatility allows for numerous substitutions that can enhance their biological activity. The specific compound, 6-ethoxy-2-methyl-benzoxazole, is part of this class and exhibits a range of pharmacological effects.

Biological Activities

1. Anticancer Activity

Benzoxazole derivatives have shown promising anticancer properties. For instance, UK-1, a bis-benzoxazole compound, demonstrated potent activity against various human cancer cell lines with IC50 values as low as 20 nM . Similarly, research indicates that modifications in the benzoxazole structure can lead to enhanced cytotoxicity against leukemia and solid tumors .

2. Antimicrobial Activity

The antimicrobial potential of benzoxazoles is well-documented. Studies reveal that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to established antibiotics like ofloxacin and fluconazole .

3. Anti-inflammatory Effects

Benzoxazole derivatives have been reported to possess anti-inflammatory properties, inhibiting the synthesis of prostaglandins which are mediators of inflammation . Compounds with specific substitutions at the 6-acyl position have shown enhanced analgesic and anti-inflammatory activities with reduced gastric toxicity .

4. Other Pharmacological Activities

Research has also indicated that benzoxazoles exhibit various other biological activities including:

- Antitubercular Activity: Certain derivatives have been synthesized with effective activity against Mycobacterium tuberculosis.

- Antiviral Properties: Some benzoxazole compounds have been evaluated for their potential against viral infections, showing promise in preliminary studies .

- Cytotoxicity against Protozoa: Novel derivatives have been tested for antimalarial and antileishmanial activities with encouraging results .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazoles is significantly influenced by their chemical structure. SAR studies highlight that:

- Substituents at specific positions (such as 2 or 6) can dramatically enhance or diminish activity.

- Electron-donating groups generally improve antimicrobial efficacy while certain electron-withdrawing groups may enhance anticancer properties .

Case Studies

Several case studies illustrate the efficacy of benzoxazole derivatives:

Properties

CAS No. |

5078-08-0 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-ethoxy-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C10H11NO2/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 |

InChI Key |

FYCFXXLMUULXIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(O2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.